(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
Description
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic acrylamide derivative with a fluorobenzo[d]thiazole core, a 4-nitrophenyl substituent, and a pyridin-4-ylmethyl group. Its structural uniqueness lies in the electron-withdrawing nitro group and the fluorine atom on the benzothiazole ring, which enhance its binding affinity to biological targets. Notably, this compound (referred to as 6d in ) demonstrated potent cytotoxicity against the A549 human lung adenocarcinoma cell line, with a GI50 value of 0.6 ± 0.23 μM . The pyridinylmethyl moiety may improve solubility and pharmacokinetic properties, while the acrylamide linker facilitates interactions with cysteine residues in target proteins, a common feature in kinase inhibitors .
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-17-4-7-19-20(13-17)31-22(25-19)26(14-16-9-11-24-12-10-16)21(28)8-3-15-1-5-18(6-2-15)27(29)30/h1-13H,14H2/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDNCMVTHIOZHY-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. The nitrophenyl group is then attached via a coupling reaction, and the pyridinylmethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acrylamide moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Condensation: The acrylamide moiety can participate in condensation reactions to form polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Condensation: Acid or base catalysts are often employed in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can lead to various substituted benzothiazole derivatives.
Scientific Research Applications
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole and nitrophenyl groups.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and nitrophenyl groups can interact with specific binding sites, while the pyridinylmethyl group may enhance the compound’s binding affinity. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole-Based Acrylamides
Role of the Nitro Group
The 4-nitrophenyl group in the target compound distinguishes it from analogs with methoxy (e.g., BZTcin3 ) or chloro (e.g., GB33 ) substituents. However, nitro groups can complicate synthesis (e.g., lower yields in polyacrylamides, as noted in ) and may contribute to toxicity in vivo.
Pyridin-4-ylmethyl Substitution
The pyridin-4-ylmethyl group in 6d is absent in most analogs (e.g., 6p, BZTcin3). This moiety likely improves solubility compared to purely aromatic substituents, as pyridine’s basic nitrogen facilitates protonation under physiological conditions. Similar pyridine-containing acrylamides (e.g., compound 13b in ) have been explored for their kinase-inhibitory activity, suggesting a broader pharmacological relevance .
Fluorine vs. Other Halogens
Replacing fluorine with chlorine (as in GB33 ) or nitro (as in 6p ) alters electronic and steric properties. Fluorine’s small size and high electronegativity optimize binding without steric hindrance, whereas bulkier groups (e.g., chloro in GB33) may reduce affinity.
Biological Activity
The compound (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables and findings from various studies.
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole with 4-nitrophenyl and pyridin-4-ylmethyl acrylamide under controlled conditions. The reaction yields high purity products suitable for biological testing.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
-
Cell Proliferation Inhibition :
- The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results indicated a dose-dependent inhibition with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against a range of pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, contributing to its antimicrobial efficacy.
Case Studies and Research Findings
Several research studies have evaluated the biological activity of similar benzothiazole derivatives, providing context for the potential applications of this compound:
- Study on Benzothiazole Derivatives :
- Antimicrobial Properties :
Q & A
Q. Key Parameters :
- Solvent systems: Ethanol, DMF, or dichloromethane.
- Temperature: Reflux (70–100°C).
- Catalysts: Triethylamine for deprotonation .
How is the compound characterized, and which spectroscopic methods are critical?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 452.1) .
- IR Spectroscopy : Detects C=O stretches (~1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
Table 1 : Representative NMR Data for Key Protons
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzo[d]thiazole C-H | 7.8–8.2 | Singlet | |
| Pyridin-4-ylmethyl CH₂ | 4.5–4.7 | Quartet | |
| Acrylamide α,β-unsaturated H | 6.2–6.8 | Doublet |
What initial biological assays are used to evaluate its activity?
Methodological Answer:
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, measuring activity via substrate turnover .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess pro-apoptotic effects .
Advanced Research Questions
How to design SAR studies to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Modify the 4-nitrophenyl (e.g., replace with 4-CF₃ or 4-OH) and pyridin-4-ylmethyl groups (e.g., alkyl vs. aryl substitutions) .
- Bioisosteric Replacements : Replace benzo[d]thiazole with thiadiazole or oxadiazole to assess impact on binding .
- Activity Cliffs : Compare derivatives with >10-fold differences in potency to identify critical substituents .
Table 2 : Example SAR Data for Analogues
| Compound | R₁ (Benzo[d]thiazole) | R₂ (Acrylamide) | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Parent Compound | 6-F | 4-NO₂ | 1.2 | |
| Analog 1 | 6-Cl | 4-NO₂ | 0.8 | |
| Analog 2 | 6-F | 4-CF₃ | 0.5 |
What computational methods predict target binding and pharmacokinetics?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR or VEGFR2). Focus on hydrogen bonds between the acrylamide carbonyl and kinase hinge regions .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- ADMET Prediction : SwissADME or pkCSM to estimate logP (target: 2–4), CYP450 inhibition, and BBB permeability .
How to resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?
Methodological Answer:
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance. Introduce deuterium or fluorine to block metabolic hotspots .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Off-Target Profiling : Kinome-wide screening (e.g., DiscoverX) to identify unintended targets causing toxicity .
How to optimize synthesis for higher yields and scalability?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to improve N-alkylation efficiency .
- Flow Chemistry : Adapt batch reactions to continuous flow (e.g., Omura-Sharma-Swern oxidation) for safer handling of exothermic steps .
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) for difficult separations .
Table 3 : Reaction Optimization Results
| Condition | Yield (Batch) | Yield (Flow) | Reference |
|---|---|---|---|
| Traditional Reflux | 16% | – | |
| Flow Chemistry (60°C) | – | 42% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
